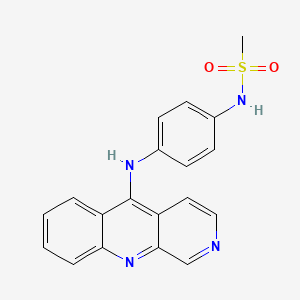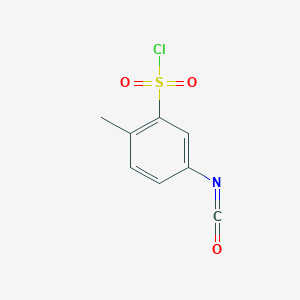
Benzyl(ethyl)diphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(ethyl)diphenylstannane is an organotin compound with the molecular formula C21H22Sn. It consists of a tin atom bonded to a benzyl group, an ethyl group, and two phenyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(ethyl)diphenylstannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with benzylmagnesium chloride (a Grignard reagent) and ethylmagnesium bromide. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(ethyl)diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The benzyl, ethyl, or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Reduced organotin species.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl(ethyl)diphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.
Wirkmechanismus
The mechanism of action of benzyl(ethyl)diphenylstannane involves its interaction with molecular targets, such as enzymes or cellular components. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin chloride: Another organotin compound with three phenyl groups and a chloride ligand.
Dibutyltin dichloride: Contains two butyl groups and two chloride ligands.
Tetraethyltin: Consists of four ethyl groups bonded to a tin atom.
Uniqueness
Benzyl(ethyl)diphenylstannane is unique due to its specific combination of benzyl, ethyl, and phenyl groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis, catalysis, and materials science.
Eigenschaften
CAS-Nummer |
70335-10-3 |
|---|---|
Molekularformel |
C21H22Sn |
Molekulargewicht |
393.1 g/mol |
IUPAC-Name |
benzyl-ethyl-diphenylstannane |
InChI |
InChI=1S/C7H7.2C6H5.C2H5.Sn/c1-7-5-3-2-4-6-7;2*1-2-4-6-5-3-1;1-2;/h2-6H,1H2;2*1-5H;1H2,2H3; |
InChI-Schlüssel |
DGGAEQZPMNBTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
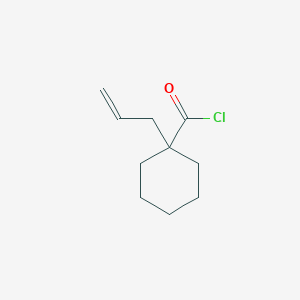
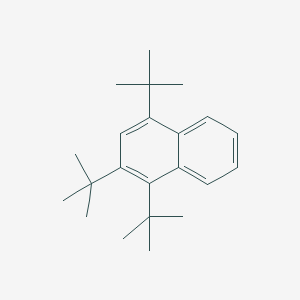
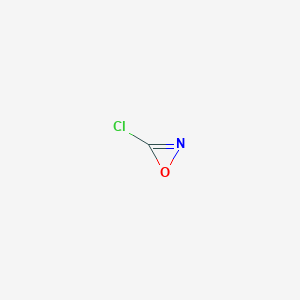


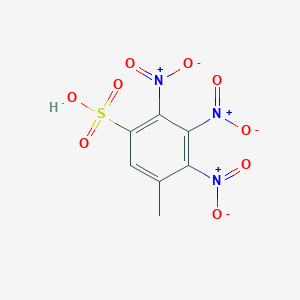
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)

